Bis(1-aziridinyl)ethylphosphine oxide

Description

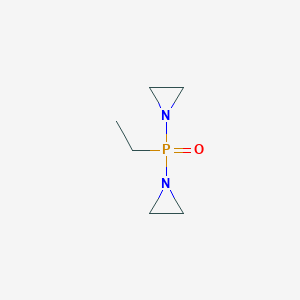

Bis(1-aziridinyl)ethylphosphine oxide is an organophosphorus compound characterized by an ethylphosphine oxide core substituted with two aziridinyl groups (three-membered nitrogen-containing rings). This compound belongs to the class of aziridinyl phosphine oxides, which are notable for their chemosterilant properties in pest control . Its structure distinguishes it from tris-aziridinyl analogs (e.g., TEPA) and methyl-substituted derivatives, which exhibit distinct physicochemical and biological behaviors.

Structure

2D Structure

Properties

CAS No. |

2275-83-4 |

|---|---|

Molecular Formula |

C6H13N2OP |

Molecular Weight |

160.15 g/mol |

IUPAC Name |

1-[aziridin-1-yl(ethyl)phosphoryl]aziridine |

InChI |

InChI=1S/C6H13N2OP/c1-2-10(9,7-3-4-7)8-5-6-8/h2-6H2,1H3 |

InChI Key |

DSCNPZPQMQAITC-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(N1CC1)N2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Differences

The number of aziridinyl groups and substituents on the phosphorus atom or aziridine rings significantly influence reactivity and applications. Key structural analogs include:

| Compound Name | Molecular Formula | Aziridinyl Groups | Substituents | CAS Number |

|---|---|---|---|---|

| Bis(1-aziridinyl)ethylphosphine oxide | C₄H₁₀N₂OP | 2 | Ethyl group on phosphorus | Not provided |

| Tris(1-aziridinyl)phosphine oxide (TEPA) | C₆H₁₂N₃OP | 3 | None on aziridine rings | 545-55-1 |

| Tris(2-methyl-1-aziridinyl)phosphine oxide | C₉H₁₈N₃OP | 3 | Methyl groups on aziridine | 57-39-6 |

| Benzylphosphine oxide derivatives | Varies | 2–3 | Benzyl substituents | Varies |

Key Observations :

Key Findings :

Regulatory and Environmental Considerations

Regulatory restrictions highlight differences in toxicity and environmental impact:

Implications :

- TEPA’s tris-aziridinyl structure correlates with stricter regulations due to documented carcinogenicity and persistence .

- Bis analogs may face fewer restrictions but require further toxicological evaluation.

Q & A

Q. Analytical validation :

- NMR spectroscopy : ¹H and ³¹P NMR confirm structural integrity (e.g., δ ~1.5–2.5 ppm for aziridine protons, δ ~20–30 ppm for phosphorus) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if ventilation is inadequate .

- Ventilation : Handle in a fume hood to avoid inhalation of vapors or dust, which may cause respiratory irritation .

- Decomposition hazards : Thermal degradation produces toxic gases (e.g., phosphorus oxides, CO). Avoid contact with oxidizers or open flames .

- Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

Basic: How does the stability of this compound vary under different storage conditions, and what decomposition products should be monitored?

- Storage : Store in amber glass vials at –20°C under inert gas to prevent aziridine ring opening . Avoid prolonged exposure to humidity (>40% RH) .

- Decomposition pathways : Hydrolysis at room temperature yields ethylphosphonic acid and aziridine derivatives. Thermal degradation (>100°C) releases CO and phosphorus oxides .

- Monitoring methods : Periodic FT-IR analysis detects P=O bond shifts (1050–1250 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products .

Advanced: What experimental approaches are used to study the reactivity of this compound with nucleophiles, and how do solvent choices influence reaction outcomes?

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates with thiols or amines. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may stabilize transition states .

- Solvent effects : Protic solvents (e.g., ethanol) accelerate hydrolysis, while non-polar solvents (toluene) favor selective alkylation at phosphorus .

- Computational modeling : Density functional theory (DFT) predicts regioselectivity in aziridine ring opening, guiding solvent and catalyst selection .

Advanced: How can researchers design in vitro assays to assess the genotoxic potential of this compound, and what are the critical endpoints to measure?

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to detect frameshift and base-pair mutations .

- Comet assay : Quantify DNA strand breaks in human lymphocytes exposed to 0.1–10 µM concentrations for 24 hours .

- Micronucleus assay : Evaluate chromosomal damage in CHO-K1 cells after 48-hour exposure. Measure micronuclei frequency via flow cytometry .

Advanced: What advanced analytical methodologies are required to characterize the environmental degradation products of this compound under simulated natural conditions?

- High-resolution LC-MS/MS : Identifies non-volatile degradation products (e.g., phosphonate-aziridine adducts) in aqueous solutions .

- Isotope labeling : Use ¹³C-labeled ethyl groups to track degradation pathways in soil microcosms via NMR .

- Ecotoxicity screening : Daphnia magna acute toxicity tests (48-hour LC₅₀) assess environmental risk of degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.